molecular formula C16H18N2O2S B355871 N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide CAS No. 923706-56-3

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B355871
CAS No.: 923706-56-3
M. Wt: 302.4g/mol
InChI Key: STCUYQFZRVLTPP-UHFFFAOYSA-N
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Description

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-(diethylcarbamoyl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for thiophene derivatives often involve multicomponent reactions and ring-forming processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds .

Chemical Reactions Analysis

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials

    Biology: The compound has shown promise in biological studies due to its potential biological activities. It can be used as a probe to study various biological processes and interactions.

    Medicine: Thiophene derivatives, including this compound, have been investigated for their potential therapeutic properties. They have shown activity against various diseases, including cancer, inflammation, and microbial infections.

    Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). .

Mechanism of Action

The mechanism of action of N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique combination of the diethylcarbamoyl and thiophene-2-carboxamide moieties, which confer specific biological and chemical properties .

Properties

CAS No.

923706-56-3

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4g/mol

IUPAC Name

N-[3-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-5-8-13(11-12)17-15(19)14-9-6-10-21-14/h5-11H,3-4H2,1-2H3,(H,17,19)

InChI Key

STCUYQFZRVLTPP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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